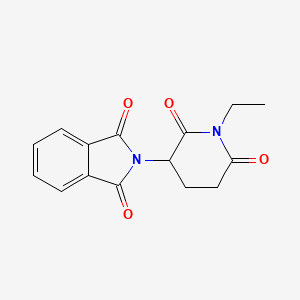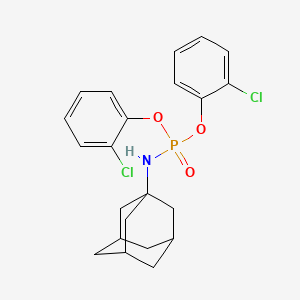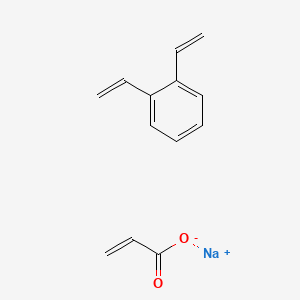![molecular formula C13H14N4 B14639951 4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53746-91-1](/img/structure/B14639951.png)
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound has garnered significant interest due to its potential pharmacological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioisosteric properties with adenine, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of 4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters, followed by cyclization reactions . One common method involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol under reflux conditions . The reaction mixture is then cooled, filtered, and recrystallized to obtain the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyrimidine oxides under specific conditions.
Reduction: Reduction reactions can yield dihydro derivatives, which may exhibit different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDK2 . CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This interaction disrupts the cell cycle and induces apoptosis in cancer cells .
Comparison with Similar Compounds
4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a similar core structure but different substituents.
Thioglycoside derivatives: These compounds also feature the pyrazolopyrimidine scaffold and exhibit potent CDK2 inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
53746-91-1 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
4-benzyl-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H14N4/c1-17-13-11(8-16-17)12(14-9-15-13)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3,(H,14,15) |
InChI Key |
YBCZPEGOJUPJSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(N=CN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


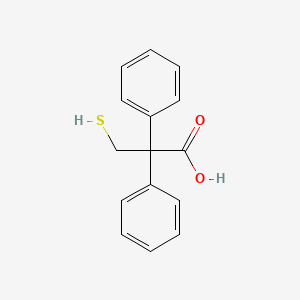
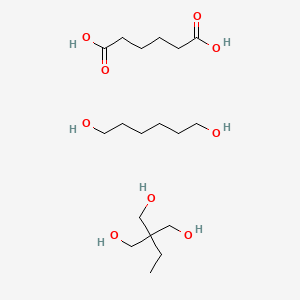
![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)

![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
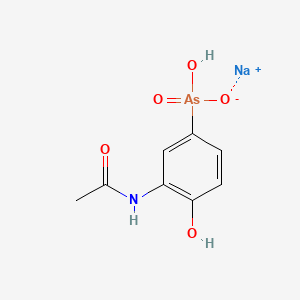
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)

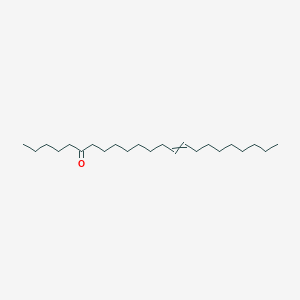
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
